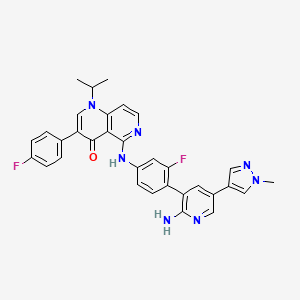![molecular formula C94H145N29O25S B12387859 cyclo[Arg-Ile-Lys-DL-Pro-His-Gln-Gly-Gln-His-Ile-Gly-Glu-Asp-Phe-Pro-Gln-Ile-Met]](/img/structure/B12387859.png)
cyclo[Arg-Ile-Lys-DL-Pro-His-Gln-Gly-Gln-His-Ile-Gly-Glu-Asp-Phe-Pro-Gln-Ile-Met]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo[Arg-Ile-Lys-DL-Pro-His-Gln-Gly-Gln-His-Ile-Gly-Glu-Asp-Phe-Pro-Gln-Ile-Met] is a cyclic peptide composed of 18 amino acids. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and medical applications. This particular compound has garnered interest due to its potential therapeutic properties and unique structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[Arg-Ile-Lys-DL-Pro-His-Gln-Gly-Gln-His-Ile-Gly-Glu-Asp-Phe-Pro-Gln-Ile-Met] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cyclization: After the linear peptide is synthesized, cyclization is achieved by forming a peptide bond between the N-terminus and C-terminus, often facilitated by cyclization agents like 1-hydroxy-7-azabenzotriazole (HOAt).
Industrial Production Methods
Industrial production of cyclic peptides like cyclo[Arg-Ile-Lys-DL-Pro-His-Gln-Gly-Gln-His-Ile-Gly-Glu-Asp-Phe-Pro-Gln-Ile-Met] involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, with rigorous quality control measures to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclo[Arg-Ile-Lys-DL-Pro-His-Gln-Gly-Gln-His-Ile-Gly-Glu-Asp-Phe-Pro-Gln-Ile-Met] can undergo various chemical reactions, including:
Oxidation: The presence of methionine and histidine residues makes the peptide susceptible to oxidation.
Reduction: Disulfide bonds, if present, can be reduced using agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions, often using specific reagents to target particular side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Reagents like N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) for carboxyl group activation.
Major Products Formed
Oxidation: Oxidized methionine and histidine derivatives.
Reduction: Reduced disulfide bonds, leading to linear peptides if cyclization involves disulfide bridges.
Substitution: Modified peptides with altered side chains.
Wissenschaftliche Forschungsanwendungen
Cyclo[Arg-Ile-Lys-DL-Pro-His-Gln-Gly-Gln-His-Ile-Gly-Glu-Asp-Phe-Pro-Gln-Ile-Met] has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization techniques.
Biology: Investigated for its role in cellular signaling and protein-protein interactions.
Medicine: Potential therapeutic agent for targeting specific receptors or enzymes, with applications in drug development.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Wirkmechanismus
The mechanism of action of cyclo[Arg-Ile-Lys-DL-Pro-His-Gln-Gly-Gln-His-Ile-Gly-Glu-Asp-Phe-Pro-Gln-Ile-Met] involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclic structure enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The peptide may act as an agonist or antagonist, depending on the target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclo[Pro-Pro-β3-HoPhe-Phe]: Known for its immunosuppressive properties.
Cyclo[Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe]: Exhibits cytotoxic and cytostatic effects in melanoma cells.
Uniqueness
Cyclo[Arg-Ile-Lys-DL-Pro-His-Gln-Gly-Gln-His-Ile-Gly-Glu-Asp-Phe-Pro-Gln-Ile-Met] is unique due to its specific amino acid sequence and structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to resist enzymatic degradation and maintain stability under various conditions makes it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C94H145N29O25S |
|---|---|
Molekulargewicht |
2113.4 g/mol |
IUPAC-Name |
3-[(3S,6S,9S,12S,15S,18S,21S,27S,30S,33S,39S,42S,45S,51S,54S)-3-(4-aminobutyl)-18,45,51-tris(3-amino-3-oxopropyl)-27-benzyl-6,15,39-tris[(2S)-butan-2-yl]-9-(3-carbamimidamidopropyl)-30-(carboxymethyl)-42,54-bis(1H-imidazol-5-ylmethyl)-12-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,26,29,32,35,38,41,44,47,50,53,56-octadecaoxo-1,4,7,10,13,16,19,25,28,31,34,37,40,43,46,49,52,55-octadecazatricyclo[55.3.0.021,25]hexacontan-33-yl]propanoic acid |
InChI |
InChI=1S/C94H145N29O25S/c1-8-49(4)75-89(144)105-46-72(128)109-58(28-32-73(129)130)80(135)116-64(42-74(131)132)85(140)118-65(39-52-19-12-11-13-20-52)93(148)123-37-18-23-66(123)87(142)112-59(27-31-70(98)126)83(138)121-76(50(5)9-2)90(145)113-60(33-38-149-7)81(136)110-55(22-16-35-103-94(99)100)82(137)120-77(51(6)10-3)91(146)114-61(21-14-15-34-95)92(147)122-36-17-24-67(122)88(143)117-62(40-53-43-101-47-106-53)84(139)111-56(25-29-68(96)124)78(133)104-45-71(127)108-57(26-30-69(97)125)79(134)115-63(86(141)119-75)41-54-44-102-48-107-54/h11-13,19-20,43-44,47-51,55-67,75-77H,8-10,14-18,21-42,45-46,95H2,1-7H3,(H2,96,124)(H2,97,125)(H2,98,126)(H,101,106)(H,102,107)(H,104,133)(H,105,144)(H,108,127)(H,109,128)(H,110,136)(H,111,139)(H,112,142)(H,113,145)(H,114,146)(H,115,134)(H,116,135)(H,117,143)(H,118,140)(H,119,141)(H,120,137)(H,121,138)(H,129,130)(H,131,132)(H4,99,100,103)/t49-,50-,51-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67?,75-,76-,77-/m0/s1 |
InChI-Schlüssel |
IIMTWSBKFBVLLK-HPLWIMPUSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2CCCC2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CCSC)[C@@H](C)CC)CCC(=O)N)CC4=CC=CC=C4)CC(=O)O)CCC(=O)O)[C@@H](C)CC)CC5=CN=CN5)CCC(=O)N)CCC(=O)N)CC6=CN=CN6)CCCCN |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CCSC)C(C)CC)CCC(=O)N)CC4=CC=CC=C4)CC(=O)O)CCC(=O)O)C(C)CC)CC5=CN=CN5)CCC(=O)N)CCC(=O)N)CC6=CN=CN6)CCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[Lys3]-Bombesin](/img/structure/B12387792.png)
![(3aR,4R,6aR)-1-[5-(2-cyanopyridin-4-yl)-1,3-oxazole-2-carbonyl]-4-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carbonitrile](/img/structure/B12387795.png)
![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide](/img/structure/B12387800.png)







![N-[6-(2-aminoanilino)-6-oxohexyl]-4-[[4-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzamide](/img/structure/B12387845.png)

